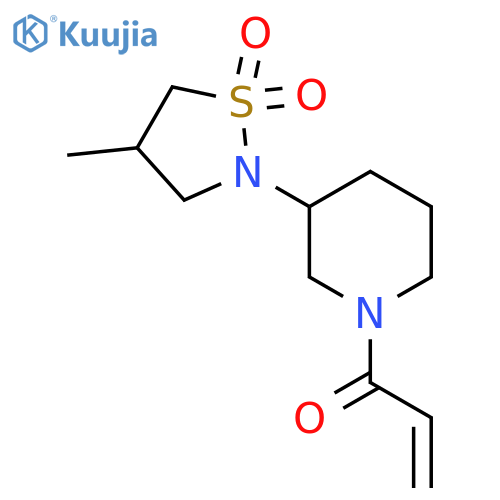

Cas no 2305526-77-4 (4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)

4-メチル-2-1-(プロプ-2-エノイル)ピペリジン-3-イル-1λ6,2-チアゾリジン-1,1-ジオンは、高度に機能化された複素環式化合物であり、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。この化合物は、ピペリジン環とチアゾリジンジオン骨格を有し、さらにアクリロイル基を有するため、分子内に複数の反応性部位を備えています。その特異な構造により、選択的な化学変換が可能であり、創薬研究において多様な分子設計への応用が可能です。また、立体化学的に明確な構造を有するため、生体活性化合物の精密合成において優位性を示します。

2305526-77-4 structure

商品名:4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione

4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione

- EN300-26589737

- 2305526-77-4

- Z3064879886

- 1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one

- 4-methyl-2-[1-(prop-2-enoyl)piperidin-3-yl]-1lambda6,2-thiazolidine-1,1-dione

-

- インチ: 1S/C12H20N2O3S/c1-3-12(15)13-6-4-5-11(8-13)14-7-10(2)9-18(14,16)17/h3,10-11H,1,4-9H2,2H3

- InChIKey: YXBOGMYZHDDZLZ-UHFFFAOYSA-N

- ほほえんだ: S1(CC(C)CN1C1CN(C(C=C)=O)CCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 272.11946368g/mol

- どういたいしつりょう: 272.11946368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 441

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 66.1Ų

4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26589737-0.05g |

4-methyl-2-[1-(prop-2-enoyl)piperidin-3-yl]-1lambda6,2-thiazolidine-1,1-dione |

2305526-77-4 | 90% | 0.05g |

$246.0 | 2023-09-13 |

4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

2305526-77-4 (4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量